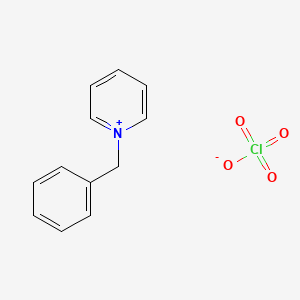
1-Benzylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzylpyridin-1-ium perchlorate is a quaternary ammonium salt with the molecular formula C12H12ClNO4. This compound is known for its unique structural properties, which include a benzyl group attached to a pyridinium ring, paired with a perchlorate anion. It is often used in various chemical and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzylpyridin-1-ium perchlorate can be synthesized through the quaternization of pyridine with benzyl chloride, followed by the addition of perchloric acid. The reaction typically involves heating pyridine and benzyl chloride in an anhydrous solvent such as acetone at elevated temperatures (around 90°C) to form 1-benzylpyridin-1-ium chloride. This intermediate is then reacted with perchloric acid to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .
化学反应分析
Types of Reactions: 1-Benzylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzylpyridinium salts.
科学研究应用
1-Benzylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
作用机制
The mechanism of action of 1-benzylpyridin-1-ium perchlorate involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell function. The compound’s pyridinium ring can participate in electron transfer reactions, which may contribute to its biological activity. Additionally, the benzyl group can enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .
相似化合物的比较
1-Benzylpyridin-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
1-Benzyl-4-methylpyridinium chloride: Contains a methyl group on the pyridinium ring.
1-Benzyl-3-methylpyridinium chloride: Contains a methyl group at a different position on the pyridinium ring.
Uniqueness: 1-Benzylpyridin-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties such as higher stability and reactivity compared to its chloride counterparts. This makes it particularly useful in applications requiring strong oxidizing conditions or high thermal stability .
属性
IUPAC Name |
1-benzylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.ClHO4/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1(3,4)5/h1-10H,11H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOHABRTZFXLFB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
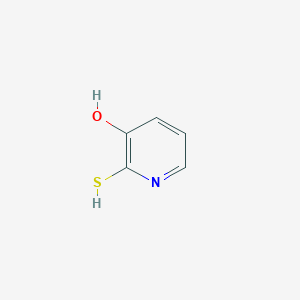
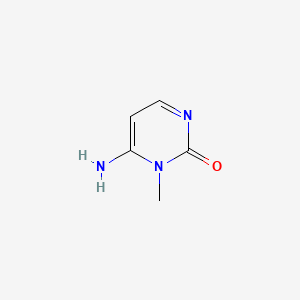
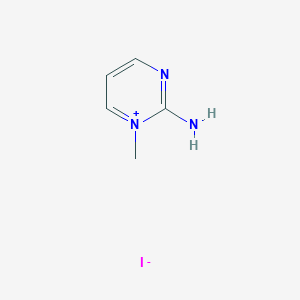
![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)
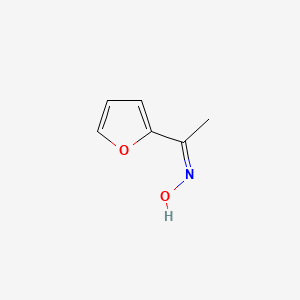
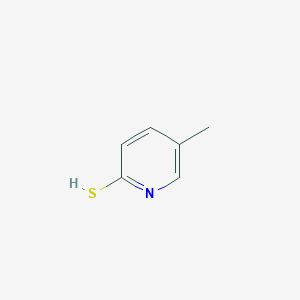
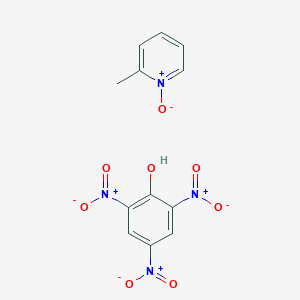
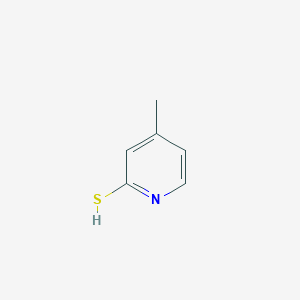
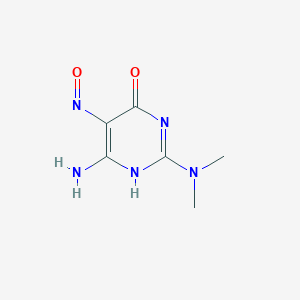

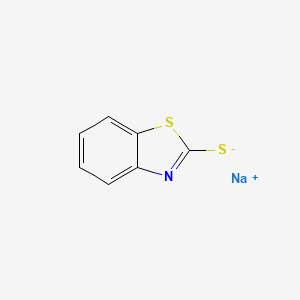
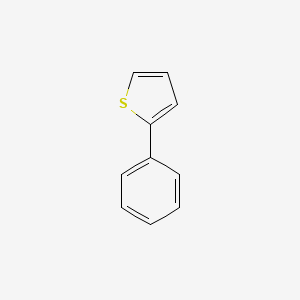

![4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide](/img/structure/B7777659.png)
